6-Exomethylenesimvastatin

Vue d'ensemble

Description

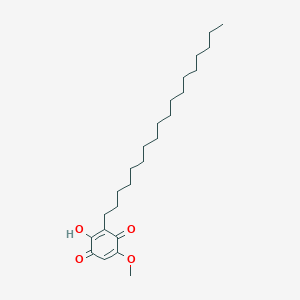

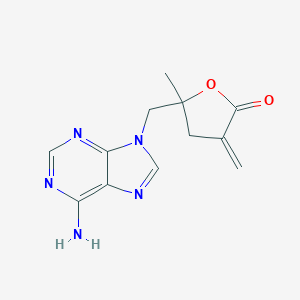

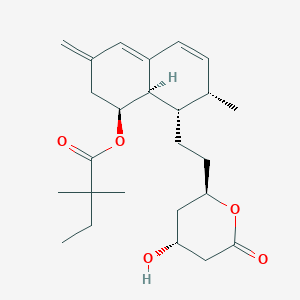

6-Exomethylenesimvastatin is a chemical compound with the molecular formula C25H36O5 . It is also known as Simvastatin Impurity I .

Molecular Structure Analysis

The molecular structure of 6-Exomethylenesimvastatin consists of 25 carbon atoms, 36 hydrogen atoms, and 5 oxygen atoms . The exact structure is not provided in the search results.Applications De Recherche Scientifique

Inhibition of Exosome Synthesis

Scientific Field

Cellular Biology

Summary of Application

Simvastatin has been found to inhibit the synthesis, localization, and secretion of exosomes, which are cell-secreted membrane-bound nano-vesicular structures that modulate the function and phenotype of recipient cells .

Methods of Application

The study tested the effect of Simvastatin on exosome secretion under various in-vitro and in-vivo settings .

Results

Simvastatin was found to reduce the secretion of exosomes from various cell types and alter the levels of various proteins important for exosome production .

Metabolic Profiling

Scientific Field

Pharmacology

Summary of Application

Simvastatin has been used for in vitro metabolic profiling, which is a method used to understand the body’s metabolic response to the drug .

Methods of Application

Metabolic profiling was studied in in vitro models, rat liver microsomes (RLMs), and isolated perfused rat liver hepatocytes (RLHs) using both ion trap and triple quadruple LC–MS/MS systems .

Results

A total of 29 metabolites were identified. Among them, three types of SV-related phase-I metabolites, namely exomethylene simvastatin acid (exomethylene SVA), monohydroxy SVA, and dihydrodiol SVA, were identified as new in RLMs .

Treatment of Hypercholesterolemia

Scientific Field

Medicine

Summary of Application

Simvastatin is effective in the treatment of hypercholesterolemia, a condition characterized by high levels of cholesterol in the blood .

Methods of Application

Simvastatin is administered orally, and its dosage is determined by the patient’s condition and response to therapy .

Results

Simvastatin significantly lowers total and LDL cholesterol, thus helping to prevent heart disease and stroke .

Clinical Pharmacokinetics

Summary of Application

Simvastatin is metabolized by the cytochrome P450 system, which has implications for potential drug interactions .

Methods of Application

The study involved the administration of Simvastatin and monitoring its pharmacokinetics .

Results

Elevated HMG-CoA reductase inhibitory activity was observed when Simvastatin was administered concurrently with cyclosporin, possibly increasing the risk of myopathy and subsequent rhabdomyolysis .

Simvastatin-Loaded Lipid Emulsion Nanoparticles

Scientific Field

Nanotechnology

Summary of Application

Simvastatin-loaded lipid emulsion nanoparticles were designed to enhance the role of Simvastatin in treating hyperlipidemias and bypassing its metabolism in the gastrointestinal tract .

Methods of Application

A biodegradable nanocarrier as a Simvastatin-loaded lipid emulsion nanoparticle was designed via the solvent injection method .

Results

The optimized nano-formulation was characterized for its particle diameter, zeta potential, surface morphology, entrapment efficiency, crystallinity, and molecular interaction .

Treatment of Hypercholesterolemia

Summary of Application

Simvastatin is used to lower high cholesterol and reduce the risk of heart attack and stroke .

Results

Clinical Pharmacokinetics

Results

Elevated HMG-CoA reductase inhibitory activity was observed when Simvastatin was administered concurrently with cyclosporin, possibly increasing the risk of myopathy and subsequent rhabdomyolysis which are associated with Simvastatin use. Simvastatin has also been shown to potentiate the effects of warfarin .

Safety And Hazards

When handling 6-Exomethylenesimvastatin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition . Serious adverse events, such as elevated levels of liver enzymes and creatine kinase, were reported more frequently with Simvastatin than with control .

Propriétés

IUPAC Name |

[(1S,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-7-methyl-3-methylidene-2,7,8,8a-tetrahydro-1H-naphthalen-1-yl] 2,2-dimethylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-25(4,5)24(28)30-21-12-15(2)11-17-8-7-16(3)20(23(17)21)10-9-19-13-18(26)14-22(27)29-19/h7-8,11,16,18-21,23,26H,2,6,9-10,12-14H2,1,3-5H3/t16-,18+,19+,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDTQWJUBUXHODX-BGYTUHEHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)OC1CC(=C)C=C2C1C(C(C=C2)C)CCC3CC(CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)(C)C(=O)O[C@H]1CC(=C)C=C2[C@H]1[C@H]([C@H](C=C2)C)CC[C@@H]3C[C@H](CC(=O)O3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10153319 | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Exomethylenesimvastatin | |

CAS RN |

121624-18-8 | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121624188 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Exomethylenesimvastatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10153319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-EXOMETHYLENESIMVASTATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72UQ8975UG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

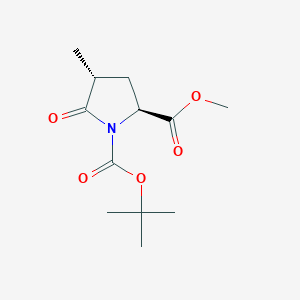

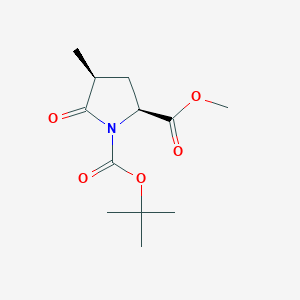

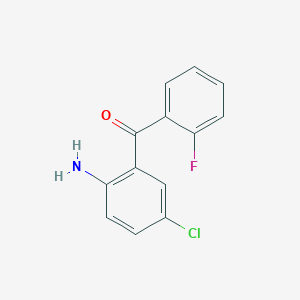

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.